molecular formula C10H12INO2 B8159457 2-Iodo-5-methoxy-N,N-dimethylbenzamide

2-Iodo-5-methoxy-N,N-dimethylbenzamide

Cat. No.: B8159457
M. Wt: 305.11 g/mol
InChI Key: RRLCTUUSGZIZQD-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzamide, featuring an iodine atom at the second position, a methoxy group at the fifth position, and two dimethylamino groups attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxy-N,N-dimethylbenzamide typically involves the iodination of 5-methoxy-N,N-dimethylbenzamide. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Iodo-5-methoxy-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methoxybenzamide: Lacks the dimethylamino groups, resulting in different chemical properties and reactivity.

    5-Methoxy-N,N-dimethylbenzamide:

    2-Iodo-N,N-dimethylbenzamide: Lacks the methoxy group, leading to different chemical behavior and uses.

Uniqueness

2-Iodo-5-methoxy-N,N-dimethylbenzamide is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-iodo-5-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLCTUUSGZIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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